molecular formula C14H21AsN2O7 B14724931 [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid CAS No. 6961-37-1

[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid

Cat. No.: B14724931
CAS No.: 6961-37-1
M. Wt: 404.25 g/mol
InChI Key: PTLYOYRKXWOKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid is an organoarsenic compound with the molecular formula C14H20AsN2O6 This compound is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with two propoxycarbonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid typically involves the reaction of 3,4-diaminophenyl arsonic acid with propyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form arsonate derivatives.

    Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.

    Substitution: The propoxycarbonylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Arsonate derivatives.

    Reduction: Arsine derivatives.

    Substitution: Various substituted phenyl arsonic acid derivatives.

Scientific Research Applications

[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in the development of new therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid involves its interaction with cellular components, leading to various biochemical effects. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl arsonic acid
  • 4-Aminophenyl arsonic acid
  • 3,5-Dinitrophenyl arsonic acid

Uniqueness

Compared to similar compounds, [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid is unique due to the presence of two propoxycarbonylamino groups, which enhance its solubility and reactivity

Properties

CAS No.

6961-37-1

Molecular Formula

C14H21AsN2O7

Molecular Weight

404.25 g/mol

IUPAC Name

[3,4-bis(propoxycarbonylamino)phenyl]arsonic acid

InChI

InChI=1S/C14H21AsN2O7/c1-3-7-23-13(18)16-11-6-5-10(15(20,21)22)9-12(11)17-14(19)24-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18)(H,17,19)(H2,20,21,22)

InChI Key

PTLYOYRKXWOKHT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.